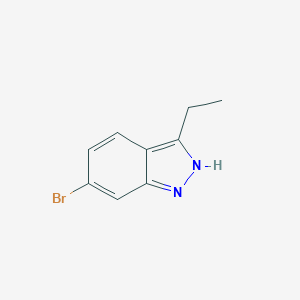

6-bromo-3-ethyl-1H-indazole

Descripción general

Descripción

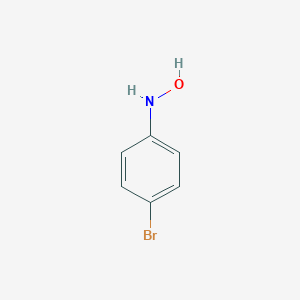

6-Bromo-3-ethyl-1H-indazole is a chemical compound with the molecular formula C9H9BrN2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .

Synthesis Analysis

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . Therefore, numerous methods have been developed to construct these heterocycles with better biological activities .

Molecular Structure Analysis

The molecular structure of 6-Bromo-3-ethyl-1H-indazole consists of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .

Chemical Reactions Analysis

Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds . They are used in a wide range of chemical reactions due to their versatile biological activities . For example, 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative was found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM causing a block in G0–G1 phase of cell cycle .

Physical And Chemical Properties Analysis

6-Bromo-3-ethyl-1H-indazole has a molecular weight of 225.09 . The InChI code for this compound is 1S/C9H9BrN2/c1-2-8-7-4-3-6 (10)5-9 (7)12-11-8/h3-5H,2H2,1H3, (H,11,12) .

Aplicaciones Científicas De Investigación

-

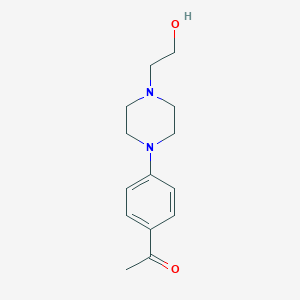

Anticancer, Antiangiogenic, and Antioxidant Agents

- Field : Medicinal Chemistry

- Application : A series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .

- Methods : The capability of the synthesized compounds to hinder the viability of three human cancer cells lines, HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia), were assessed by using the 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay .

- Results : Among the compounds screened, some showed higher inhibitory activity on the viability of HEP3BPN 11 (liver), when compared with the standard methotrexate . These compounds were further tested to evaluate their potential to inhibit the proangiogenic cytokines associated with tumor development .

-

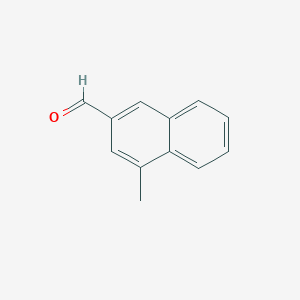

Synthesis of Indazoles

- Field : Organic Chemistry

- Application : The work summarizes latest strategies for the synthesis of 1 H - and 2 H -indazoles .

- Methods : The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2 H -indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .

- Results : This review article gives a brief outline of optimized synthetic schemes with relevant examples .

-

Anti-HIV Agents

- Field : Medicinal Chemistry

- Application : Indazole derivatives have been investigated and applied in producing HIV protease inhibitors .

- Methods : The methods involve the synthesis of indazole derivatives that can inhibit the HIV protease, an enzyme crucial for the life-cycle of HIV .

- Results : The results showed that these indazole derivatives can effectively inhibit the HIV protease, thereby preventing the replication of HIV .

-

Antidepressant Agents

- Field : Medicinal Chemistry

- Application : Indazole derivatives have been used as antidepressant agents .

- Methods : The methods involve the synthesis of indazole derivatives that can modulate the activity of certain neurotransmitters in the brain, thereby alleviating symptoms of depression .

- Results : The results showed that these indazole derivatives can effectively alleviate symptoms of depression .

-

Anti-Inflammatory Agents

- Field : Medicinal Chemistry

- Application : Indazole derivatives have been used as anti-inflammatory agents .

- Methods : The methods involve the synthesis of indazole derivatives that can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .

- Results : The results showed that these indazole derivatives can effectively reduce inflammation .

-

Antibacterial Agents

- Field : Medicinal Chemistry

- Application : Indazole derivatives have been used as antibacterial agents .

- Methods : The methods involve the synthesis of indazole derivatives that can inhibit the growth of bacteria .

- Results : The results showed that these indazole derivatives can effectively inhibit the growth of bacteria .

-

Antihypertensive Agents

- Field : Medicinal Chemistry

- Application : Indazole derivatives have been used as antihypertensive agents .

- Methods : The methods involve the synthesis of indazole derivatives that can inhibit the activity of certain enzymes involved in blood pressure regulation .

- Results : The results showed that these indazole derivatives can effectively lower blood pressure .

-

Serotonin Receptor Antagonists

- Field : Medicinal Chemistry

- Application : Indazole derivatives have been used as serotonin receptor antagonists .

- Methods : The methods involve the synthesis of indazole derivatives that can inhibit the activity of serotonin receptors .

- Results : The results showed that these indazole derivatives can effectively inhibit the activity of serotonin receptors .

-

Aldol Reductase Inhibitors

- Field : Medicinal Chemistry

- Application : Indazole derivatives have been used as aldol reductase inhibitors .

- Methods : The methods involve the synthesis of indazole derivatives that can inhibit the activity of aldol reductase .

- Results : The results showed that these indazole derivatives can effectively inhibit the activity of aldol reductase .

-

Acetylcholinesterase Inhibitors

- Field : Medicinal Chemistry

- Application : Indazole derivatives have been used as acetylcholinesterase inhibitors .

- Methods : The methods involve the synthesis of indazole derivatives that can inhibit the activity of acetylcholinesterase .

- Results : The results showed that these indazole derivatives can effectively inhibit the activity of acetylcholinesterase .

-

Contraceptive Agents

- Field : Medicinal Chemistry

- Application : Indazole derivatives have been used as contraceptive agents .

- Methods : The methods involve the synthesis of indazole derivatives that can inhibit the activity of certain enzymes involved in fertility .

- Results : The results showed that these indazole derivatives can effectively act as contraceptive agents .

-

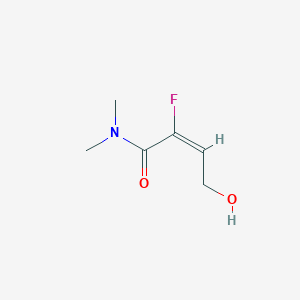

Treatment of Respiratory Diseases

- Field : Medicinal Chemistry

- Application : Indazole derivatives have been used for the treatment of respiratory diseases .

- Methods : The methods involve the synthesis of indazole derivatives that can inhibit phosphoinositide 3-kinase δ, a key enzyme involved in respiratory diseases .

- Results : The results showed that these indazole derivatives can effectively treat respiratory diseases .

Safety And Hazards

Direcciones Futuras

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their wide range of pharmacological activities . Therefore, the medicinal properties of indazole, including 6-bromo-3-ethyl-1H-indazole, need to be explored in the near future for the treatment of various pathological conditions .

Propiedades

IUPAC Name |

6-bromo-3-ethyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-2-8-7-4-3-6(10)5-9(7)12-11-8/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRBYJWQQQBHLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C=CC(=CC2=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591695 | |

| Record name | 6-Bromo-3-ethyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-3-ethyl-1H-indazole | |

CAS RN |

199172-01-5 | |

| Record name | 6-Bromo-3-ethyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

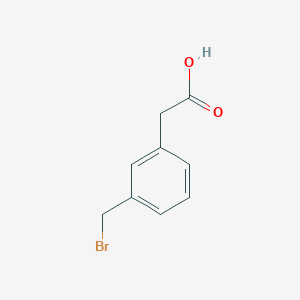

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane](/img/structure/B168316.png)

![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)

![4-chloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B168339.png)